1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
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Overview
Description
1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core substituted with a 2-methylbenzyl group and a 5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one include:
1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-thione: A sulfur analog with potentially different reactivity and properties.
1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-amine: An amine derivative with distinct chemical and biological characteristics.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-6-2-3-7-14(13)11-23-12-15(10-17(23)24)18-21-19(25-22-18)16-8-4-5-9-20-16/h2-9,15H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTQEDMYRBFQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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